8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Historical Development of Imidazo[2,1-f]purine Scaffold
The imidazo[2,1-f]purine scaffold emerged as a pharmacologically relevant structure in the late 20th century, building upon foundational work on purine alkaloids like caffeine and theophylline. Early synthetic efforts focused on fusing imidazole rings to purine cores to enhance metabolic stability and receptor affinity. A pivotal 2005 study demonstrated that 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione derivatives exhibited nanomolar affinity for adenosine A3 receptors, validating the scaffold’s potential for central nervous system targeting. Subsequent decades saw systematic modifications to the core structure, including alkylation at the 1-, 3-, and 7-positions, to fine-tune physicochemical properties and selectivity profiles.
Position in Contemporary Medicinal Chemistry Research
In the 2020s, imidazo[2,1-f]purine derivatives gained renewed attention due to their versatility in addressing underexplored therapeutic targets. For instance, trisubstituted purines have been engineered to inhibit Stat3 signaling in cancer cells by disrupting SH2 domain interactions, with $$ K_D $$ values as low as 0.8 μM. The compound under review, with its 4-methoxyphenylamino propyl side chain, exemplifies efforts to enhance target engagement through extended hydrophobic interactions and hydrogen bonding. Recent synthetic methodologies, such as cyclocondensation of diaminomaleonitrile with urea derivatives, have streamlined access to these complex architectures.
Classification Within Purine-Based Pharmacophores
This derivative belongs to the 8-alkylamino-substituted imidazo[2,1-f]purine-2,4-dione subclass, distinguished by three critical features:
- Core modifications : Methyl groups at the 1-, 6-, and 7-positions increase lipophilicity and steric hindrance, potentially reducing off-target binding.
- Side-chain diversity : The 3-((4-methoxyphenyl)amino)propyl moiety introduces a secondary amine for hydrogen bonding and a methoxy group for π-π stacking.
- Electron-deficient purine core : Facilitates interactions with electron-rich binding pockets in enzymes like kinases or phosphodiesterases.
Table 1 : Structural Comparison of Related Imidazo[2,1-f]purine Derivatives
Research Significance and Academic Interest
The academic interest in this compound stems from its structural hybridity, merging features of classical purine antagonists with modern pharmacophore design principles. Its 4-methoxyphenyl group mirrors motifs found in selective serotonin reuptake inhibitors (SSRIs), suggesting potential dual activity at monoamine transporters and purinergic receptors. Additionally, the propyl linker between the purine core and aryl amino group provides conformational flexibility, enabling adaptation to diverse binding sites. Current research prioritizes elucidating its interactions with oncology-relevant targets such as cyclin-dependent kinases and hypoxia-inducible factors, leveraging its tunable solubility profile ($$ \log P \approx 2.1 $$) for blood-brain barrier penetration.
Properties
IUPAC Name |
6-[3-(4-methoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(24(3)20(28)23-18(16)27)22-19(26)25(12)11-5-10-21-14-6-8-15(29-4)9-7-14/h6-9,21H,5,10-11H2,1-4H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMEMIADRYCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the methoxyphenylamino propyl side chain: This step often involves nucleophilic substitution reactions where the amino group is introduced to the core structure.
Methylation: The final step involves methylation reactions to introduce the trimethyl groups at specific positions on the imidazo[2,1-f]purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated based on structural formulas.
Functional and Pharmacological Insights
(a) Serotonin Receptor Modulation vs. Kinase Inhibition
The target compound’s 4-methoxyphenylamino-propyl group contrasts with CB11’s 2-aminophenyl and ALTA2’s 4-hydroxybutyl substituents. While CB11 and ALTA2 prioritize kinase or PPARγ pathways, the target compound’s methoxy-phenyl group may favor 5-HT1A receptor interactions, akin to Compound 3i and 5. For instance, fluorophenyl-piperazinyl derivatives (e.g., 3i) exhibit 5-HT1A affinity (Ki < 50 nM) and antidepressant efficacy, whereas methoxy groups (as in the target compound) could reduce metabolic instability compared to halogenated analogs.
(b) Substituent Impact on Solubility and Selectivity
The 4-methoxyphenyl group likely improves aqueous solubility compared to Compound 5’s dihydroisoquinolinylbutyl chain or CB11’s hydrophobic butyl group. However, the absence of ionizable groups (e.g., piperazine in 3i) may limit brain penetration, a critical factor for CNS-targeted antidepressants.
(c) Enzyme Inhibition Potential
Unlike Compound 5, which shows PDE4B inhibition (IC₅₀ ~1 μM), the target compound’s methyl-rich scaffold may prioritize receptor binding over PDE interactions. This aligns with trends where bulky substituents (e.g., dihydroisoquinolinyl) enhance PDE affinity, while smaller alkyl/aryl groups favor receptor selectivity.
Biological Activity
8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure characterized by a purine core and a methoxy-substituted phenyl group. This article reviews its biological activity, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 396.45 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₆O₃ |
| Molecular Weight | 396.45 g/mol |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It may act as an inhibitor or modulator of various signaling pathways, including:
- Adenosine receptors: Compounds similar to this have been shown to act as agonists or antagonists of adenosine receptors, influencing cellular responses.
- Kinase inhibition: There is evidence suggesting that purine derivatives can inhibit kinases such as Src kinase and p38 MAP kinase, which are crucial in cell signaling and proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer properties: Similar purine derivatives have shown promise in inhibiting tumor growth by targeting specific cellular pathways.
- Anti-inflammatory effects: The compound may modulate inflammatory responses through its interaction with cytokines and immune cells.
- Neuroprotective effects: Some studies suggest potential neuroprotective properties against neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Purine-based inhibitors: A review highlighted the versatility of purines as inhibitors for various protein targets. These compounds have been utilized in drug discovery for their ability to modulate critical biological processes .
- Inhibition of phospholipase A2: Research indicated that certain cationic amphiphilic drugs inhibit lysosomal phospholipase A2 (PLA2G15), which can lead to phospholipidosis—a condition that may be relevant for understanding the toxicity profiles of similar compounds .
- High-throughput screening: Advances in high-throughput screening technologies have facilitated the identification of new purine-based agents with potential therapeutic applications across diverse fields such as oncology and immunology .
Q & A
Q. What are the recommended synthetic routes for 8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:
- Alkylation of a purine-dione core with a 3-((4-methoxyphenyl)amino)propyl group under basic conditions (e.g., K₂CO₃ in DMF).
- Methylation at positions 1, 6, and 7 using methyl iodide or dimethyl sulfate in the presence of a phase-transfer catalyst.
- Final purification via column chromatography or recrystallization. Similar methodologies are validated in the synthesis of N-8-arylpiperazinylpropyl derivatives of imidazo-purine-diones .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and methyl group integration (e.g., δ 3.7–4.2 ppm for methoxy protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns.
- Infrared Spectroscopy (IR): Characteristic C=O (1700–1650 cm⁻¹) and N-H (3300–3100 cm⁻¹) stretches .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays: Test against kinases or purine-binding enzymes due to the imidazo-purine scaffold. Use fluorescence-based ADP-Glo™ assays or radiometric methods.
- Cytotoxicity screening: Employ cell viability assays (e.g., MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for large-scale synthesis?
- Quantum chemical calculations: Use Gaussian or ORCA to model transition states and identify rate-limiting steps.
- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading.
- Machine learning (ML): Train ML models on reaction databases to predict optimal conditions (e.g., solvent selection, reaction time) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular dynamics (MD) simulations: Assess ligand-receptor binding stability (e.g., using GROMACS or AMBER).
- Free energy perturbation (FEP): Quantify binding affinity differences between predicted and observed conformers.
- Experimental validation: Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to test structure-activity hypotheses .
Q. What strategies improve selectivity in biological targeting?
- Co-crystallization studies: Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to identify key interactions.
- Metadynamics simulations: Map free-energy landscapes to design derivatives with reduced off-target binding.
- Proteome-wide profiling: Use chemical proteomics (e.g., affinity pull-downs with biotinylated analogs) to assess off-target effects .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications: Synthesize analogs with variations in the imidazo-purine core (e.g., replacing purine with pyrimidine).
- Substituent scanning: Systematically alter the 4-methoxyphenyl group (e.g., halogenation, alkyl chain extension).
- Data analysis: Use multivariate regression (e.g., partial least squares) to correlate structural features with bioactivity .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response data in cytotoxicity assays?
- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
- Error propagation: Use Monte Carlo simulations to quantify uncertainties in potency metrics.
- ANOVA: Compare variances across replicates to validate assay reproducibility .
Q. How to ensure reproducibility in multi-step synthetic protocols?
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Critical quality attributes (CQAs): Define acceptance criteria for intermediates (e.g., purity ≥95% by HPLC).
- Green chemistry principles: Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
